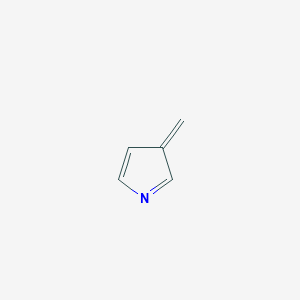

3-Methylidene-3H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

55968-26-8 |

|---|---|

Molecular Formula |

C5H5N |

Molecular Weight |

79.10 g/mol |

IUPAC Name |

3-methylidenepyrrole |

InChI |

InChI=1S/C5H5N/c1-5-2-3-6-4-5/h2-4H,1H2 |

InChI Key |

ZCIHETYSZWUSQG-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CN=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylidene 3h Pyrrole and Analogous Scaffolds

De Novo Annulation Strategies for the Pyrrole (B145914) Core Formation

De novo strategies, which build the pyrrole ring from acyclic precursors, are fundamental to accessing 3-methylidene-3H-pyrrole and its analogs. These methods offer flexibility in introducing a variety of substituents onto the pyrrole core.

Multicomponent Organocatalyzed Syntheses

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency and atom economy. Organocatalysis, in particular, provides a metal-free approach to these transformations.

A novel, one-pot organocatalyzed multicomponent synthesis of 3H-pyrroles has been developed utilizing ketones, thiols, and malononitrile (B47326) in water, an environmentally benign solvent. acs.orgresearchgate.net This approach is significant as it constructs the nitrogen-containing ring without an initial amine component, instead leveraging the dual reactivity of the cyanide moiety. acs.org

The reaction is proposed to proceed through an initial Knoevenagel condensation of the ketone with malononitrile. acs.org This is followed by a nucleophilic attack of the thiol on a cyanide group, leading to a series of intermediates that ultimately cyclize to form the 3H-pyrrole ring. acs.org The reaction is catalyzed by a base such as triethylamine. researchgate.net A range of aromatic, aliphatic, and heteroaryl ketones can be employed, demonstrating the modularity of this method. acs.org However, sterically hindered ketones may result in lower yields. acs.org

Table 1: Representative Yields from Multicomponent Synthesis of 3H-Pyrroles acs.orgvulcanchem.com

| Ketone | Thiol | Yield (%) |

| Acetophenone | Ethyl Thiol | 78 |

| Cyclohexanone | Benzyl Thiol | 65 |

| 4'-Chloroacetophenone | Various Thiols | (Not specified) |

| Heteroaryl ketones | Various Thiols | (Not specified) |

| Ethyl phenyl ketone | Various Thiols | (Lower yields) |

| 1,2-Diphenylethanone | Various Thiols | (Lower yields) |

This table presents a selection of ketone and thiol combinations used in the multicomponent synthesis of 3H-pyrroles, highlighting the versatility and limitations of the methodology.

Cycloaddition Approaches

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic systems, including the pyrrole nucleus.

The Van Leusen pyrrole synthesis is a well-established and convenient method for preparing pyrrole heterocycles. nih.govnih.gov It involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor). nih.govmdpi.comresearchgate.net The reaction is typically base-catalyzed, with the base abstracting a proton from the methylene (B1212753) group of TosMIC to generate a carbanion. nih.gov This carbanion then acts as a 1,3-dipole equivalent, reacting with the alkene. nih.gov Subsequent elimination of p-toluenesulfinic acid leads to the formation of the pyrrole ring. nih.gov

This methodology has been widely applied to synthesize a variety of substituted pyrroles, including 3,4-disubstituted and 3-substituted pyrroles. nih.gov The versatility of the Van Leusen reaction allows for the use of various Michael acceptors, such as alkenes bearing ester, amide, keto, nitro, and cyano groups. nih.gov While this method is powerful for generating substituted pyrroles, its direct application to form the exocyclic double bond of this compound is less commonly reported. However, the resulting substituted pyrroles can be valuable precursors for further functionalization.

A formal [3+2] cycloaddition reaction between allenes and aziridines has been developed as a route to pyrrole and pyrrolidine (B122466) derivatives. sorbonne-universite.frmdpi.com In the context of pyrrole synthesis, the reaction of N-acylaziridines with allenoates can lead to the formation of functionalized pyrroles. sorbonne-universite.fr This transformation is thought to proceed through the cleavage of the aziridine (B145994) C-N bond, followed by a retro-aldol type fragmentation. sorbonne-universite.fr

The reaction of N-benzyl-2-benzoyl-3-phenylaziridine with allenoates in supercritical carbon dioxide has been shown to selectively produce pyrrole derivatives. sorbonne-universite.fr This method provides a sustainable approach to these heterocyclic structures. sorbonne-universite.fr Furthermore, rhodium-catalyzed intramolecular [3+2] cycloaddition of allenes with vinyl aziridines can produce methylene-pyrrolidines, which are structurally related to the target scaffold. mdpi.com Specifically, the cycloaddition of the proximal carbon-carbon double bond of N-allenamides with vinyl aziridines yields 3-methylene-pyrrolidines. mdpi.com

Transition Metal-Catalyzed Cyclizations and Annulations

Transition metal catalysis offers a broad and powerful platform for the synthesis of heterocyclic compounds, including pyrroles. organic-chemistry.orgsioc-journal.cn These methods often proceed under mild conditions with high efficiency and selectivity. sioc-journal.cn Various transition metals, including rhodium, palladium, copper, and ruthenium, have been employed in catalytic cycles to construct the pyrrole core. researchgate.netarabjchem.orgmdpi.com

For instance, rhodium(III)-catalyzed double C-H annulation of 3-(acetylamino)coumarins with internal arylacetylenes leads to the formation of complex pyrrolocoumarin derivatives. researchgate.net While not directly yielding this compound, these complex annulation strategies demonstrate the power of transition metals to forge multiple C-C and C-N bonds in a single operation. researchgate.net

Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols provide a general and highly regioselective synthesis of substituted pyrroles. acs.org This atom-efficient protocol tolerates a wide range of functional groups. acs.org Similarly, copper and nickel-catalyzed denitrogenative annulations of vinyl azides with aryl acetaldehydes afford diaryl substituted pyrroles under mild, neutral conditions. organic-chemistry.org

Iron-catalyzed radical cycloaddition of enamides and 2H-azirines is another effective method for synthesizing substituted pyrroles. organic-chemistry.orgmdpi.com Palladium-catalyzed oxidative C-H functionalization and annulation reactions have also been extensively developed for pyrrole synthesis. arabjchem.orgnih.gov These methods often involve the coupling of N-homoallylic amines with arylboronic acids or the reaction of allenamides with o-ethynylanilines. organic-chemistry.orgarabjchem.org

While many of these transition metal-catalyzed methods are geared towards the synthesis of substituted 1H-pyrroles, they represent a vast toolkit that could potentially be adapted for the specific synthesis of this compound derivatives through careful selection of starting materials and reaction conditions.

Metal-Free and Catalyst-Free Approaches

While metal catalysis is a dominant strategy, metal-free and catalyst-free synthetic routes have gained attention for their environmental and economic advantages.

A highly efficient, catalyst- and solvent-free method for synthesizing polysubstituted pyrroles involves a sequential three-component reaction between primary aliphatic amines, active methylene compounds, and 1,2-diaza-1,3-dienes (DDs). acs.orgacs.orgnih.govresearchgate.net This one-pot procedure proceeds with complete control of pathway selectivity. acs.org The reaction sequence begins with the condensation of the primary amine and the active methylene compound to form an N-substituted enamine intermediate. acs.orgacs.org Subsequent addition of the DD triggers an aza-annulation process, involving a Michael addition followed by an N-condensation, to generate the highly functionalized pyrrole. acs.orgacs.org This method is advantageous due to its simplicity, mild reaction conditions, and the ready availability of starting materials. acs.org A similar catalyst-free, three-component procedure has also been developed for the synthesis of 3-(1H-pyrrol-3-yl)indolin-2-ones under solvent-free conditions. rsc.org

Table 5: Catalyst-Free Three-Component Synthesis of Pyrroles

| Starting Materials | Key Intermediate | Reaction Conditions | Product | Ref |

|---|---|---|---|---|

| Primary aliphatic amines, Active methylene compounds, 1,2-Diaza-1,3-dienes | N-substituted enamine | Solvent-free, Room temperature | Polysubstituted pyrroles | acs.orgacs.org |

Molecular iodine has proven to be a versatile and mild reagent for promoting the cyclization of various precursors to form pyrrole rings. nih.gov Iodine can act as both an electrophile and an oxidizing agent in these transformations. nih.gov For instance, an iodine-mediated synthesis of 2,3,5-trisubstituted pyrroles utilizes arylacetylenes and β-enaminones in the presence of a base. nih.gov The proposed mechanism involves the α-iodination of the alkyne, followed by Kornblum oxidation to a dicarbonyl intermediate, which then condenses with the β-enaminone and cyclizes to form the pyrrole. nih.gov

Iodine-mediated intramolecular cyclization of enamines also provides an efficient route to 3H-indole derivatives under transition-metal-free conditions. organic-chemistry.org This reaction is believed to proceed through the formation of iodide intermediates via oxidative iodination, followed by an intramolecular Friedel-Crafts-type alkylation. organic-chemistry.org Furthermore, catalytic amounts of molecular iodine under microwave irradiation can be used for the synthesis of 3-pyrrole-substituted 2-azetidinones, highlighting the utility of iodine as a Lewis acid activator. mdpi.com Hypervalent iodine(III) reagents are also widely used in the synthesis of various heterocycles through oxidative bond formations. nih.gov

Table 6: Iodine-Mediated Synthesis of Pyrrole and Related Heterocycles

| Reaction Type | Reagents | Substrates | Product | Key Features | Ref |

|---|---|---|---|---|---|

| Cyclization | I₂, K₂CO₃ | Arylacetylenes, β-Enaminones | 2,3,5-Trisubstituted pyrroles | Involves Kornblum oxidation | nih.gov |

| Intramolecular Cyclization | I₂, K₂CO₃ | Enamines | 3H-Indole derivatives | Transition-metal-free | organic-chemistry.org |

Direct Dehydrogenative Cross-Coupling

Direct dehydrogenative cross-coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, circumventing the need for pre-functionalized starting materials. In the realm of pyrrole synthesis, this approach facilitates the direct linkage of two C-H bonds, offering a more efficient route to complex heterocyclic structures.

Ruthenium pincer complexes have been demonstrated as effective catalysts for the dehydrogenative coupling of β-aminoalcohols with secondary alcohols to yield substituted pyrroles. nih.gov This transformation proceeds through a dehydrogenative pathway, releasing hydrogen gas and water as the primary byproducts. Similarly, cobalt pincer complexes can catalyze the dehydrogenative coupling of diols and amines to selectively form functionalized 1,2,5-substituted pyrroles. researchgate.net This method is notable for its use of an earth-abundant metal catalyst and the liberation of only water and hydrogen gas. researchgate.net

Another facet of this methodology involves the direct C(sp²)–H functionalization of nonaromatic azaheterocycles. For instance, the palladium-catalyzed cross-dehydrogenative coupling of 2H-imidazole 1-oxides with pyrroles has been developed. acs.org This reaction allows for the direct formation of a C-C bond between two different heterocyclic systems. acs.org Furthermore, a free-radical-promoted cross-dehydrogenative coupling of N-heterocycles, including pyrroles, with fluorinated alcohols provides a site-specific method for the synthesis of hydroxyfluoroalkylated pyrroles. acs.org

The following table summarizes representative examples of direct dehydrogenative cross-coupling reactions for the synthesis of pyrrole derivatives.

| Catalyst System | Reactants | Product Type | Reference |

| Ruthenium Pincer Complex | β-Aminoalcohol, Secondary Alcohol | Substituted Pyrrole | nih.gov |

| Cobalt Pincer Complex | Diol, Amine | 1,2,5-Substituted Pyrrole | researchgate.net |

| Pd(OAc)₂/Cu(OAc)₂ | 2H-Imidazole 1-Oxide, Pyrrole | Biheterocyclic Ensemble | acs.org |

| Dicumyl Peroxide (DCP) | Indole/Pyrrole, Fluorinated Alcohol | C3 Hydroxyfluoroalkylated Indole/Pyrrole | acs.org |

Strategic Routes to Exocyclic Methylidene Functionality

The introduction of an exocyclic methylidene group onto the pyrrole ring is a key structural modification that gives rise to the this compound scaffold. This feature significantly influences the electronic properties and reactivity of the molecule. vulcanchem.com

Knoevenagel Condensation and Related Olefination Processes

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with a carbonyl group. sci-hub.se This reaction is instrumental in the synthesis of precursors for 3-methylidene-3H-pyrroles. For instance, a one-pot, organocatalyzed, multicomponent synthesis of 3H-pyrroles utilizes ketones, thiols, and malononitrile. acs.org The reaction is believed to proceed through an initial Knoevenagel condensation of the ketone with malononitrile. acs.org This methodology is particularly noteworthy for its ability to construct the nitrogen-containing ring without starting from an amine-containing substrate. acs.org

The versatility of the Knoevenagel condensation is further highlighted in a one-pot, three-component process for synthesizing polysubstituted pyrroles, where the initial step involves the condensation of an aldehyde with ethyl 2-azidoacetate. cdnsciencepub.com

Beyond condensation reactions, direct olefination methods like the Wittig reaction are employed to install the exocyclic double bond. mdpi.comuvm.edu However, the stability of the resulting exocyclic alkenes of some pyrrole derivatives can be an issue, with decomposition sometimes occurring during purification. mdpi.com The electronic nature of substituents on the pyrrole nitrogen can influence the stability of the methylidene product. mdpi.com

The table below provides examples of Knoevenagel condensation and olefination processes leading to pyrrole derivatives.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| Knoevenagel Condensation | Ketone, Malononitrile, Thiol | Et₃N | 3H-Pyrrole | acs.org |

| Knoevenagel Condensation | Aldehyde, Ethyl 2-azidoacetate, TOSMIC | NaH | Polysubstituted Pyrrole | cdnsciencepub.com |

| Wittig Olefination | Mesylated Pyrrole Carbonyl | Wittig Reagent | Exocyclic Alkene Pyrrole | mdpi.com |

Reaction of Ketoximes with Acetylenes in Superbase Media

The Trofimov reaction is a powerful and direct method for synthesizing pyrroles from ketoximes and acetylenes in the presence of a superbase, typically potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). wikipedia.orgsemanticscholar.org This reaction can be adapted to produce 3H-pyrroles. Specifically, the reaction of secondary alkyl ketoximes, which have only one C-H bond at the α-position relative to the oxime group, with acetylene (B1199291) in a superbasic medium can lead to the selective formation of 3H-pyrroles. researchgate.net

The mechanism involves the initial deprotonation of the ketoxime, followed by nucleophilic attack on acetylene to form an O-vinylketoxime intermediate. wikipedia.org A subsequent rsc.orgrsc.org-sigmatropic rearrangement leads to an intermediate that cyclizes and eliminates water to form the pyrrole ring. wikipedia.org Quantum chemical studies have been employed to investigate the intricacies of the reaction mechanism, including the formation of 3H-pyrrole intermediates. nih.gov While the reaction is broadly applicable, the use of substituted acetylenes, such as phenylacetylene, has also been explored to generate polyphenyl-substituted pyrroles. semanticscholar.org

A one-pot version of the Trofimov reaction has been developed, where ketones are first converted to their oximes in situ and then reacted with acetylene, offering a streamlined process for producing a variety of substituted pyrroles. arkat-usa.org

Formation of Pyrrol-3(2H)-ylidenes from Carbonyl Derivatives of Acetylene and Diaminoacrylonitriles

A specific and elegant route to pyrrol-3(2H)-ylidenes involves the reaction of carbonyl derivatives of acetylene, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), with 3,3-diaminoacrylonitriles. mdpi.comnih.gov The course of this reaction is highly dependent on the substitution pattern of the diaminoacrylonitrile. mdpi.comnih.gov

When DMAD reacts with 3,3-diaminoacrylonitriles bearing a monosubstituted amidine group, the products are 1-substituted 5-amino-2-oxo-pyrrole-3(2H)-ylidenes. mdpi.comnih.gov In contrast, reaction with N,N-dialkylamidine containing acrylonitriles yields 1-NH-5-aminopyrroles. mdpi.comnih.gov These reactions proceed in high yields and result in pyrroles with two exocyclic double bonds. mdpi.comnih.gov

A different class of pyrroles, containing one exocyclic C=C bond and a sp³-hybridized carbon in the ring, is formed when 3,3-diaminoacrylonitriles react with 1,2-diaroylacetylenes. mdpi.comnih.gov This highlights the tunability of the final pyrrolic structure based on the choice of the acetylenic reactant.

The following table details the outcomes of the reaction between carbonyl derivatives of acetylene and 3,3-diaminoacrylonitriles.

| Acetylenic Reactant | Diaminoacrylonitrile Substituent | Product Type | Reference |

| Dimethyl Acetylenedicarboxylate (DMAD) | Monosubstituted Amidine | 1-Substituted 5-Amino-2-oxo-pyrrole-3(2H)-ylidene | mdpi.comnih.gov |

| Dimethyl Acetylenedicarboxylate (DMAD) | N,N-Dialkylamidine | 1-NH-5-Aminopyrrole | mdpi.comnih.gov |

| 1,2-Diaroylacetylene | Various | Pyrrole with one exocyclic C=C bond and sp³ carbon | mdpi.comnih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly methods for the synthesis of pyrrole derivatives. lucp.netsemanticscholar.org These approaches focus on the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact. rsc.orgbeilstein-journals.org

Aqueous Reaction Media Utilization

The use of water as a reaction solvent is a key tenet of green chemistry. nih.gov In the context of synthesizing this compound precursors, aqueous media have been successfully employed. A notable example is the one-pot, multicomponent synthesis of 3H-pyrroles from ketones, thiols, and malononitrile, which proceeds efficiently in water. vulcanchem.comacs.org Despite the Knoevenagel condensation being a dehydration reaction, water as a solvent can facilitate better contact between the catalyst and reactants through hydrogen bonding. acs.org

The Clauson-Kaas synthesis of N-substituted pyrroles, which traditionally uses acetic acid, has also been adapted to run under microwave conditions in water without the need for additional catalysts. researchgate.net Furthermore, the use of water as a solvent has been explored in the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones, and enaminoketones, where products can often be isolated by simple filtration. nih.gov The development of such aqueous methods not only reduces reliance on volatile organic solvents but can also simplify product purification. lucp.net

Solvent-Free and Catalyst-Free Protocols

The elimination of volatile organic solvents and catalysts is a primary goal in green chemistry. Solvent-free and catalyst-free reactions offer numerous advantages, including reduced environmental impact, lower costs, and simplified purification procedures.

In the realm of pyrrole synthesis, several catalyst-free methods have been developed. For instance, a three-component reaction involving isatins, α-amino acids, and phenylpropiolic acid esters in refluxing isopropanol (B130326) can produce spiro[indoline-3,2′-pyrroles] without the need for a catalyst. rsc.org Similarly, a catalyst-free, three-component reaction of ammonium (B1175870) acetate, 1,3-dicarbonyl compounds, and aromatic α-hydroxycarbonyl compounds has been successfully carried out in a water-ethanol mixture. thieme-connect.comthieme-connect.com This method's success is attributed to the hydrophobic interactions of the reactants in the aqueous medium, leading to improved yields. thieme-connect.comthieme-connect.com

Solvent-free conditions have also proven effective. Dhinakaran et al. reported a one-pot, three-component synthesis of polysubstituted pyrroles by grinding 2,2-dihydroxy-1-arylethan-1-ones, malononitrile, and ethyl (E)-3-(4-arylamino)acrylates. orientjchem.orgnih.gov This mechanochemical approach proceeds without any solvent or catalyst, offering a highly efficient and environmentally friendly route to these compounds. orientjchem.orgnih.gov Another example involves the condensation of amines, alkyl propiolates, and ninhydrin (B49086) at room temperature under solvent- and catalyst-free conditions to yield tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles. ijcea.org

The Paal-Knorr synthesis, a classic method for preparing pyrroles, has also been adapted to solvent-free conditions. The reaction of a 1,4-dicarbonyl compound with a primary amine can be effectively catalyzed by scandium(III) triflate (Sc(OTf)3) without a solvent, with the catalyst being recoverable and reusable. mdpi.comresearchgate.net

Table 1: Comparison of Solvent-Free and Catalyst-Free Synthetic Protocols for Pyrrole Derivatives

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Three-component | Isatins, α-amino acid, phenylpropiolic acid esters | Refluxing isopropanol, catalyst-free | High | rsc.org |

| Three-component | Ammonium acetate, 1,3-dicarbonyls, α-hydroxycarbonyls | Water-ethanol (50:50), reflux, catalyst-free | High | thieme-connect.comthieme-connect.com |

| Three-component | 2,2-dihydroxy-1-arylethan-1-ones, malononitrile, ethyl (E)-3-(4-arylamino)acrylates | Grinding, solvent- and catalyst-free | Up to 85% | orientjchem.orgnih.govacs.org |

| Three-component | Amines, alkyl propiolates, ninhydrin | Room temperature, solvent- and catalyst-free | Up to 77% | ijcea.org |

| Paal-Knorr | 1,4-dicarbonyl, primary amine | Sc(OTf)3, solvent-free | 89-98% | mdpi.comresearchgate.net |

Mechanochemical Synthesis via Grinding Methods

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. lucp.net Grinding solid reactants together can increase their surface area and facilitate intimate mixing, leading to reactions in the absence of a solvent. lucp.net This technique often results in shorter reaction times, higher yields, and reduced waste compared to traditional solution-based methods. murraystate.edu

A notable application of mechanochemistry in pyrrole synthesis is the solvent-free, one-pot, multicomponent reaction of ethyl (E)-3-(aryl/alkyl amino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, and malononitrile. nih.gov This grinding method produces a library of polysubstituted pyrroles and tetrahydropyridines with high efficiency and chemoselectivity. nih.gov The selective formation of either pyrrole or tetrahydropyridine (B1245486) depends on the substitution on the N-aryl group of the acrylate. nih.gov

The Paal-Knorr pyrrole synthesis has also been successfully adapted to mechanochemical conditions. A solvent-free approach using a solid, bio-sourced acid like citric acid has been reported to afford N-substituted pyrroles in quantitative yields with very short reaction times. beilstein-journals.orgresearchgate.net This method is particularly advantageous as it avoids the use of hazardous solvents and employs a non-toxic, renewable catalyst. lucp.net The van Leusen pyrrole synthesis, another important route to this heterocyclic core, has also been achieved mechanochemically, providing 3,4-disubstituted pyrroles in good yields. organic-chemistry.org

Table 2: Examples of Mechanochemical Synthesis of Pyrrole Derivatives

| Synthesis Method | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| One-pot, three-component | Ethyl (E)-3-(aryl/alkyl amino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, malononitrile | Solvent- and catalyst-free grinding | Polysubstituted pyrroles | High | nih.gov |

| Paal–Knorr | Substituted aniline/amine, 1,4-diketo compounds | 1 mol% citric acid, ball-milling | N-substituted pyrroles | Quantitative | beilstein-journals.org |

| van Leusen | TosMIC, aldehydes/ketones | Grinding | 3,4-disubstituted pyrroles | Good | organic-chemistry.org |

| One-pot, three-component | 2,2-dihydroxy-1-phenylethan-1-one, malononitrile, diethyl acetylene dicarboxylate, aromatic amines | Grinding | Pyrroles | Up to 85% | acs.org |

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products. pensoft.netpensoft.netmdpi.com The direct and efficient heating of the reaction mixture by microwaves can dramatically reduce reaction times from hours to minutes. pensoft.netmdpi.com

The Paal-Knorr condensation, a fundamental method for pyrrole synthesis, has been shown to be significantly accelerated by microwave irradiation. pensoft.net For example, the reaction of hexane-2,5-dione with primary amines, which traditionally requires over 12 hours, can be completed in a much shorter time frame with microwave heating. pensoft.net Solvent-free Paal-Knorr synthesis of pyrroles has also been achieved under microwave irradiation using various organocatalysts, with some reactions reaching near-full conversion in just 15 seconds. pensoft.net

Microwave assistance has been applied to various other pyrrole syntheses. For instance, the synthesis of functionalized pyrrole derivatives has been achieved using a UO2(NO3)2·6H2O catalyst under microwave irradiation, showing improved yields and reduced reaction times compared to conventional heating. cvr.ac.in Similarly, novel pyrrole-based hydrazides and hydrazide-hydrazones have been synthesized with excellent yields and significantly reduced reaction times using microwave-assisted protocols. mdpi.comnih.gov The intramolecular cyclocondensation of 2-amino acid-derived enamines to yield 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones has also been successfully carried out under microwave irradiation. bohrium.commdpi.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrrole Derivatives

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Hydrazinolysis of N-pyrrolyl acid | Conventional Heating | 96 hours | 55-85 | mdpi.com |

| Hydrazinolysis of N-pyrrolyl acid | Microwave-Assisted | 10 minutes | 87-94 | mdpi.comnih.gov |

| Synthesis of functionalized pyrroles | Conventional Heating | Slower | Lower | cvr.ac.in |

| Synthesis of functionalized pyrroles | Microwave-Assisted | Faster | Higher | cvr.ac.in |

| Cyclocondensation of enamines | Microwave-Assisted | 30 minutes | 55-86 | mdpi.com |

| Paal-Knorr with organocatalyst | Microwave-Assisted | 15 seconds | 92 | pensoft.net |

Exploration of Bio-based Solvents (e.g., Lactic Acid)

The use of bio-based solvents is a key aspect of green chemistry, aiming to replace petroleum-derived solvents with renewable and less toxic alternatives. Lactic acid, a naturally occurring and biodegradable weak acid, has emerged as a promising green solvent and catalyst for organic reactions. mersin.edu.trresearchgate.net Its properties, such as non-volatility and immiscibility with apolar solvents, make it an attractive medium for various synthetic transformations. mersin.edu.trresearchgate.net

Lactic acid has been successfully employed for the synthesis of 1,2,3,4-tetrasubstituted pyrrole derivatives in a one-pot, three-component reaction of primary amines, 1,3-dicarbonyl compounds, and trans-β-nitrostyrene at room temperature. mersin.edu.trnih.gov This method offers several advantages, including high to excellent yields, short reaction times, ease of product isolation without chromatography, and the ability to recycle and reuse the lactic acid. mersin.edu.trnih.gov

The combination of lactic acid with other green technologies, such as ultrasound irradiation, has also been explored. The ultrasound-assisted synthesis of pyrrole derivatives in lactic acid has been shown to be a scalable and efficient process. nih.govsemanticscholar.org The use of ultrasound accelerates the reaction rate, avoiding the need for high temperatures, while the lower solubility of the products in lactic acid compared to acetic acid facilitates their isolation by simple filtration. semanticscholar.org

The exploration of bio-based starting materials extends beyond solvents. For instance, N-substituted pyrroles have been synthesized from 2,5-dimethoxytetrahydrofuran, which can be derived from lignocellulosic biomass, highlighting a move towards more sustainable chemical production. nih.govacs.org

Table 4: Synthesis of Pyrrole Derivatives in Lactic Acid

| Reaction Type | Reactants | Conditions | Yield (%) | Key Advantages | Reference |

| One-pot, three-component | Primary amines, 1,3-dicarbonyls, trans-β-nitrostyrene | Lactic acid, room temperature | High to excellent | Short reaction time, easy isolation, recyclable solvent | mersin.edu.trnih.gov |

| Knorr condensation | Various | Lactic acid, ultrasound irradiation (40 kHz) | High | Scalable, avoids high temperatures, easy product separation | nih.govsemanticscholar.org |

Reaction Mechanisms and Chemical Reactivity of 3 Methylidene 3h Pyrrole Systems

Mechanistic Pathways in 3H-Pyrrole Formation

The synthesis of 3H-pyrrole derivatives, including the 3-methylidene variant, can be achieved through a variety of elegant and efficient chemical transformations. These pathways often involve a cascade of reactions, intricate tautomeric equilibria, and the participation of reactive intermediates.

Nucleophilic Addition and Cyclization Cascades

A prominent route to the 3H-pyrrole core involves cascade reactions initiated by nucleophilic addition followed by cyclization. For instance, the synthesis of 3,3-disubstituted-3H-pyrroles can be achieved from ketoximes and acetylene (B1199291) derivatives in superbasic media. This transformation represents a cascade assembly where the initial nucleophilic attack of the ketoxime-derived anion on acetylene triggers a series of events culminating in the formation of the 3H-pyrrole ring.

Another notable example is the gold-catalyzed intramolecular cyclization of enyne sulfonamides. This reaction proceeds through the formation of a 3-methylene-2,3-dihydropyrrole intermediate, which is a direct precursor to the 3-methylidene-3H-pyrrole system. The cascade is initiated by the gold-catalyzed activation of the alkyne, facilitating the nucleophilic attack of the sulfonamide nitrogen.

Tautomerization Equilibria and Interconversions (e.g., Hydroxypyrroline/3H-pyrroles)

The formation of 3H-pyrroles is often intertwined with the presence of their tautomeric isomers, such as 5-hydroxypyrrolines. In certain synthetic procedures starting from ketoximes and acetylene, both 3,3-disubstituted-3H-pyrroles and 5-hydroxypyrrolines can be selectively synthesized. This suggests a delicate equilibrium and the possibility of interconversion between these two heterocyclic systems under specific reaction conditions. The ability to control this equilibrium is a key aspect in directing the outcome of the synthesis towards the desired product.

Carbocationic and Radical Intermediates in Cyclization Reactions

The formation of the pyrrole (B145914) ring can also proceed through pathways involving carbocationic or radical intermediates. In a ytterbium-catalyzed reaction of allylic-propargylic diols with arenesulfonamides, a resonance-stabilized carbocation is proposed as a key intermediate. The capture of this carbocation by the sulfonamide, followed by a second alcohol activation and intramolecular cyclization, leads to the formation of the pyrrole product.

Radical-mediated pathways have also been explored. For example, the photoinduced Hantzsch-type reaction between α-bromo ketones and enaminones involves the generation of an alkyl radical intermediate via a single electron transfer (SET) process. This radical then participates in a cascade of reactions, including coupling with the enaminone and subsequent cyclization, to afford the polysubstituted pyrrole.

Role of Specific Functional Groups (e.g., Nitrile, Isocyanide, Thiols) in Reaction Dynamics

The presence of specific functional groups on the reacting partners can significantly influence the course and efficiency of 3H-pyrrole formation.

Isocyanides: The Van Leusen pyrrole synthesis is a classic example where isocyanides, particularly tosylmethyl isocyanide (TosMIC), play a pivotal role. In this reaction, the isocyanide acts as a three-atom synthon, participating in a [3+2] cycloaddition with an activated alkene. The isocyanide carbon and the adjacent methylene (B1212753) carbon form two of the five atoms of the resulting pyrrole ring.

Nitriles: While direct examples leading to this compound are less common, nitrile groups are known to participate in pyrrole synthesis. For instance, the reaction of 3-oxoalkanenitriles can lead to the formation of various heterocyclic systems, and their reactivity can be harnessed in designing synthetic routes to substituted pyrroles.

Thiols: The introduction of a thiol functionality can also direct the cyclization process. While specific examples for this compound are not prevalent in the provided context, the general principles of thiol chemistry suggest their potential use in directing cyclization pathways through their nucleophilic character or participation in radical reactions.

Characteristic Reactivity Modes of this compound

Once formed, the this compound system exhibits a unique reactivity profile, largely dictated by the exocyclic double bond and the inherent strain of the 3H-pyrrole ring.

Rearrangement Reactions

A key characteristic of 3-methylene-2,3-dihydropyrrole intermediates, which are closely related to 3-methylidene-3H-pyrroles, is their propensity to undergo rearrangement to achieve aromaticity. In the gold-catalyzed synthesis from enyne sulfonamides, the initially formed 3-methylene-2,3-dihydropyrrole readily undergoes a 1,3-hydrogen shift to afford the corresponding substituted 1H-pyrrole. This aromatization is a strong driving force for the rearrangement.

Addition Reactions

The conjugated system of this compound derivatives renders them susceptible to various addition reactions. Nucleophilic additions, such as Michael or aza-Michael additions, can occur, where nucleophiles attack the exocyclic methylene carbon. The presence of electron-withdrawing groups on the methylidene moiety enhances the electrophilicity of the double bond, facilitating such additions.

Radical additions to the exocyclic double bond are also a feasible reaction pathway. The regioselectivity of such additions is governed by the stability of the resulting radical intermediate. Studies on radical additions to substituted alkenes indicate that both electron-donating and electron-withdrawing groups can lower the activation barriers for these reactions by modulating orbital interactions chemrxiv.org. For instance, an electron-withdrawing group tends to lower the activation barrier more significantly than an electron-donating group chemrxiv.org.

Cycloaddition Reactions

This compound systems are versatile partners in cycloaddition reactions, capable of acting as both dienes and dienophiles.

[3+2] Cycloaddition: These systems can react with various 1,3-dipoles. A common example is the reaction with azomethine ylides, which can be generated in situ from the reaction of α-amino acids with dialkyl acetylenedicarboxylates nih.gov. These cycloadditions lead to the formation of spiro-pyrrolidine derivatives. The reaction of azomethine ylides with dipolarophiles like 3-methyleneoxindoles serves as a strong analogue for the expected reactivity of 3-methylidene-3H-pyrroles nih.gov. Another important [3+2] cycloaddition is the Van Leusen pyrrole synthesis, where tosylmethyl isocyanide (TosMIC) reacts with α,β-unsaturated compounds mdpi.com. The mechanism involves the formation of a carbanion from TosMIC, which then attacks the electrophilic alkene mdpi.com.

[3+3] Cycloaddition: While less common, formal [3+3] cycloaddition reactions can provide access to six-membered heterocyclic rings. These reactions can proceed in a stepwise manner, often initiated by a Michael addition followed by an intramolecular cyclization acs.org. Catalytically generated metalloenolcarbenes can also act as three-carbon synthons in these transformations acs.org.

The table below summarizes representative cycloaddition reactions involving related pyrrole systems.

| Reaction Type | Reactants | Key Features | Product Type |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + 2-Arylidene-1,3-indanedione | In situ generation of ylide; versatile regioselectivity and diastereoselectivity. | Spiro[indene-2,3′-pyrrolidines] |

| [3+2] Cycloaddition | Tosylmethyl Isocyanide (TosMIC) + Electron-Deficient Alkenes | Base-mediated formation of a TosMIC carbanion; intramolecular cyclization. | Substituted Pyrroles |

| Formal [3+3] Cycloaddition | Enoldiazoacetate + Hydrazone | Stepwise mechanism involving vinylogous 1,4-N–H insertion and Mannich addition. | 1,2,3,6-Tetrahydropyridazines |

Transformations Involving Exocyclic Double Bonds

The exocyclic double bond in this compound and its reduced congeners, such as methylidenepyrrolines, is a key site for synthetic transformations. A significant reaction is the acid-catalyzed migration of the double bond to form the corresponding aromatic pyrrole mdpi.com. This isomerization is driven by the thermodynamic stability gained from the formation of the aromatic pyrrole ring mdpi.com.

Additionally, the exocyclic double bond can undergo oxidative cleavage. For instance, treatment of related indenopyrrole systems with reagents like lead tetraacetate can lead to the cleavage of the bond and subsequent rearrangement to form spiro[isobenzofuran-1,2′-pyrrole] derivatives researchgate.net.

Influence of Substituent Effects on Reactivity and Selectivity

Substituents on the pyrrole ring or the exocyclic methylene group play a critical role in dictating the reactivity and selectivity of reactions involving this compound systems.

Electronic and Steric Directing Effects

The electronic nature of substituents significantly modulates the reactivity of the this compound core.

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the pyrrole ring or the exocyclic carbon increase the electrophilicity of the conjugated system, making it more susceptible to nucleophilic attack and inverse-electron-demand Diels-Alder reactions. Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the system, favoring reactions with electrophiles and normal-electron-demand Diels-Alder reactions. In electrophilic substitution on the pyrrole ring, the α-positions are generally more reactive, but the presence of substituents can direct incoming electrophiles to the β-position researchgate.net.

Steric Effects: The steric hindrance posed by bulky substituents can influence the regioselectivity of reactions by blocking certain sites from attack. For example, in the Friedel-Crafts isopropylation of 3-substituted pyrroles, the substitution pattern is determined by a combination of both steric and electronic effects researchgate.net. In multi-component reactions, the steric bulk of reactants can play a crucial role in determining the diastereoselectivity of the final product nih.gov.

The interplay of these effects is crucial for controlling the outcome of synthetic transformations, as summarized in the table below.

| Effect | Influence on Reactivity | Influence on Selectivity |

| Electronic (EWG) | Increases electrophilicity of the conjugated system. | Favors inverse-electron-demand cycloadditions. |

| Electronic (EDG) | Increases nucleophilicity of the pyrrole ring. | Favors normal-electron-demand cycloadditions. |

| Steric | Can decrease overall reaction rate. | Directs attack to less hindered positions, influencing regio- and diastereoselectivity. |

Regioselectivity and Diastereoselectivity in Multi-component Reactions

Multi-component reactions (MCRs) are efficient for building molecular complexity, and this compound systems can be valuable components in such processes rsc.orgrsc.org. The regioselectivity and diastereoselectivity of these reactions are highly dependent on the nature of the substituents on the reacting partners.

In 1,3-dipolar cycloaddition MCRs, the regioselectivity is often governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile nih.gov. The substituents on both components can alter the energies and coefficients of these orbitals, thereby directing the orientation of the addition. For example, in the three-component reaction of α-amino acids, dialkyl acetylenedicarboxylates, and 2-arylidene-1,3-indanediones, the alkyl groups on the amino acid play an important role in the regioselectivity and diastereoselectivity of the cycloaddition step nih.gov. Different amino acids can lead to different regioisomeric spiro-pyrrolidine products nih.gov.

Similarly, ruthenium-catalyzed three-component reactions to synthesize pyrroles show high regioselectivity, which is achieved by favoring the sterically less hindered positions during the C-C bond-forming steps organic-chemistry.org. The diastereoselectivity is often controlled by the kinetic or thermodynamic stability of the transition states leading to the different stereoisomers. In some cases, highly diastereoselective synthesis of polycyclic pyrroles can be achieved in cascade MCRs nih.gov.

Advanced Spectroscopic Characterization: Theoretical Interpretations and Computational Correlations

Computational Prediction of Spectroscopic Parameters

The prediction of NMR chemical shifts through computational methods is a powerful tool for characterizing molecular structures, especially for transient species. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a basis set like 6-311+G(d,p), is commonly used to calculate the ¹H and ¹³C isotropic chemical shielding values for pyrrole (B145914) derivatives and their tautomers. nih.gov

For 3-Methylidene-3H-pyrrole, the calculated chemical shifts are expected to differ significantly from those of aromatic methylpyrroles due to the disruption of the aromatic π-system. The structure contains distinct electronic environments: an exocyclic methylene (B1212753) group (=CH₂), an sp³-hybridized carbon within the ring, an imine-like C=N bond, and a conjugated diene system. These features would be reflected in the predicted NMR spectrum. The protons on the exocyclic methylene group would likely appear in the vinylic region, while the protons on the diene portion of the ring would also exhibit olefinic characteristics. The sp³-hybridized CH₂ group in the ring would show signals at a much higher field. Similarly, the ¹³C spectrum would clearly distinguish the sp²-hybridized carbons of the methylene and diene groups from the lone sp³-hybridized ring carbon.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are illustrative, based on DFT (B3LYP/6-311+G(d,p)) calculations typical for non-aromatic heterocyclic systems.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Exocyclic Methylene (=CH₂) | 4.5 - 5.5 | 100 - 115 |

| Ring Olefinic (C=CH) | 6.0 - 7.5 | 120 - 140 |

| Ring Imine (C=N) | - | 155 - 170 |

| Ring Saturated (CH₂) | 3.0 - 4.0 | 40 - 55 |

Theoretical vibrational analysis is crucial for interpreting FT-IR and Raman spectra. The process involves geometry optimization followed by the calculation of harmonic vibrational frequencies at the same level of theory, commonly DFT (B3LYP) with a Pople-style basis set (e.g., 6-31G**). researchgate.net The calculated harmonic frequencies are systematically higher than experimental values and are often scaled by an empirical factor to improve agreement with experimental data. nist.gov

For this compound, the calculated vibrational spectrum would be dominated by modes characteristic of its functional groups. Key vibrational wavenumbers would include C-H stretching frequencies for both sp² and sp³ hybridized carbons, the stretching vibration of the exocyclic C=C double bond, and the stretching of the endocyclic C=C and C=N bonds. Additionally, characteristic bending modes, such as the scissoring of the CH₂ groups and out-of-plane wags for the olefinic hydrogens, would be identified.

Table 2: Predicted Characteristic Vibrational Wavenumbers (cm⁻¹) for this compound Illustrative assignments based on scaled DFT (B3LYP/6-31G) calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(C-H) | 3050 - 3150 | sp² C-H Stretch (Olefinic/Methylene) |

| ν(C-H) | 2850 - 2950 | sp³ C-H Stretch (Ring CH₂) |

| ν(C=N) | 1640 - 1680 | Endocyclic Imine Stretch |

| ν(C=C) | 1620 - 1660 | Exocyclic & Endocyclic Alkene Stretch |

| δ(CH₂) | 1440 - 1470 | CH₂ Scissoring |

| γ(C-H) | 890 - 950 | Out-of-plane C-H Wag |

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for investigating electronic excited states and predicting UV-Visible absorption spectra. mdpi.com By performing TD-DFT calculations on the optimized ground-state geometry, one can obtain the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which indicate the intensity of the electronic transitions. nih.govrsc.org

The electronic spectrum of this compound is expected to be dominated by π → π* transitions within its conjugated diene-imine system. Unlike aromatic pyrroles which show a strong π → π* transition around 210-260 nm, the non-aromatic nature of this tautomer would result in a different absorption profile. researchgate.net The primary transition would likely correspond to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), both of which would be π-type orbitals distributed across the conjugated system.

Table 3: Predicted UV-Visible Absorption Data for this compound Illustrative data based on TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) calculations.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition | Orbital Character |

| 270 - 310 | > 0.1 | S₀ → S₁ | HOMO → LUMO (π → π*) |

Correlation of Theoretical and Experimental Spectroscopic Data

A critical step in computational spectroscopy is the validation of the underlying molecular geometry and electronic structure. Since direct experimental structural data for a highly reactive species like this compound is unavailable, validation relies on the proven accuracy of computational methods for a wide range of related, stable molecules. DFT methods have been shown to reproduce experimental geometries of various pyrrole derivatives with reasonable accuracy. researchgate.net The optimized geometry of this compound would reflect its non-aromatic character, featuring distinct single and double bonds within the ring, in contrast to the delocalized, intermediate bond lengths of an aromatic pyrrole ring. The planarity of the ring would also be a key structural parameter to assess. The reliability of the predicted spectroscopic parameters is directly dependent on the accuracy of this initial geometry optimization.

Analysis of Electronic Transitions and Delocalization Patterns for this compound Remains a Field for Future Investigation

Computational studies on related pyrrole structures often employ Time-Dependent Density Functional Theory (TD-DFT) to predict electronic absorption spectra, including absorption maxima (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved in key electronic transitions. For a hypothetical analysis of this compound, one would anticipate calculations to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and to characterize the primary electronic excitations, such as HOMO→LUMO transitions. These transitions, typically of a π → π* nature in conjugated systems, are fundamental to understanding the compound's UV-Vis spectroscopic signature.

The delocalization of π-electrons in this compound is expected to differ significantly from that in the aromatic 1H-pyrrole. The presence of an exocyclic double bond breaks the continuous cyclic aromaticity of the pyrrole ring, creating a cross-conjugated system. This structural feature would distinctly influence the energies and spatial distributions of the frontier molecular orbitals. A computational analysis would likely reveal a concentration of the HOMO density on the more electron-rich portions of the molecule, while the LUMO would be distributed across the π-system, indicating the regions susceptible to nucleophilic or electrophilic attack.

A theoretical investigation would typically yield data presentable in the following formats:

Table 1: Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available | e.g., HOMO → LUMO (98%) |

Table 2: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | Data not available | π* orbital delocalized over the C=C-N=C system |

Without specific computational studies, any detailed discussion of the electronic transitions and delocalization patterns for this compound would be purely speculative. The unique electronic structure of this non-aromatic isomer warrants dedicated theoretical investigation to provide a foundational understanding of its photophysical properties and reactivity, thereby creating valuable data for the scientific community.

Computational and Quantum Chemical Investigations of 3 Methylidene 3h Pyrrole Systems

Electronic Structure and Aromaticity Considerations

The electronic characteristics and aromaticity of 3-methylidene-3H-pyrrole are fundamental to understanding its stability and reactivity. Computational studies have delved into these aspects by examining tautomeric stability, frontier molecular orbitals, and electron delocalization.

Relative Stability of 3H-Pyrrole vs. 1H-Pyrrole Tautomers

A pivotal aspect of understanding this compound is the inherent stability of the 3H-pyrrole tautomer compared to its aromatic 1H-pyrrole counterpart. Quantum chemical calculations have consistently shown that 3H-pyrroles are thermodynamically less stable than their 1H-pyrrole isomers.

Computational studies have quantified this energy difference. The total electronic energy of 3H-pyrroles is notably higher than that of their aromatic 1H-isomers, with the energy difference being in the range of 12-17 kcal/mol. This significant energy gap underscores the high-energy nature of 3H-pyrrole systems, which directly influences their heightened reactivity compared to the more stable 1H-pyrroles. The non-aromatic nature of the 3H-pyrrole ring, due to the presence of an sp³-hybridized carbon atom, is the primary reason for this reduced stability.

| Tautomer | Relative Energy (kcal/mol) | Stability | Aromaticity |

| 1H-Pyrrole | 0 (Reference) | High | Aromatic |

| 3H-Pyrrole | +12 to +17 | Low | Non-aromatic |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. For this compound systems, the energies and spatial distributions of these orbitals provide valuable information about their chemical behavior.

While specific computational data for this compound is not extensively documented in readily available literature, general principles from studies on substituted pyrroles can be applied. The presence of the exocyclic double bond in conjugation with the endocyclic double bonds is expected to significantly influence the HOMO and LUMO energy levels. This extended π-system would likely lead to a smaller HOMO-LUMO gap compared to the parent 3H-pyrrole, suggesting a higher reactivity.

The HOMO is anticipated to be localized primarily over the π-system, including the exocyclic methylene (B1212753) group, making this region susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the same conjugated system, indicating the sites prone to nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller energy gap between these orbitals generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net

| Molecular Orbital | Expected Characteristics for this compound |

| HOMO | High energy, localized on the π-system including the exocyclic double bond. |

| LUMO | Low energy, distributed over the conjugated π-system. |

| HOMO-LUMO Gap | Expected to be smaller than that of saturated analogues, indicating higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, orbital interactions, and bonding within a molecule. For this compound, NBO analysis would provide a detailed picture of the electronic delocalization and hyperconjugative interactions.

Furthermore, NBO analysis can quantify the hybridization of the atoms and the polarization of the chemical bonds. In this compound, the analysis would likely show the sp² character of the carbon atoms involved in the double bonds and the nitrogen atom. The charge distribution obtained from NBO analysis would highlight the electrophilic and nucleophilic centers within the molecule.

Delocalization Pathways within the Pyrrole (B145914) Ring and Exocyclic Moiety

The delocalization of π-electrons is a key feature of conjugated systems like this compound. The exocyclic double bond extends the conjugation of the diene system within the 3H-pyrrole ring, creating a cross-conjugated system.

Computational methods can map these delocalization pathways by analyzing the molecular orbitals and electron density. In this compound, the π-electron delocalization is expected to occur across the entire system of double bonds. This delocalization involves the flow of electron density from the nitrogen lone pair (if it participates) and across the carbon framework of the ring and the exocyclic methylene group. This extended conjugation is a critical factor in determining the molecule's electronic absorption properties and its reactivity in pericyclic reactions.

Theoretical Studies of Reactivity and Reaction Pathways

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating the mechanisms of their reactions. For a high-energy compound like this compound, theoretical studies are invaluable for understanding its chemical transformations.

Prediction of Activation Energies and Transition States

Theoretical calculations can be employed to predict the activation energies and geometries of transition states for various reactions involving this compound. Such studies are crucial for understanding the kinetics and feasibility of different reaction pathways.

These calculations would likely show that the activation barriers for reactions involving this compound are relatively low, consistent with its characterization as a reactive intermediate. The geometry of the calculated transition state would provide insights into the stereoselectivity and regioselectivity of the reaction. While specific documented calculations for this compound are limited, the general reactivity of 3H-pyrroles as high-energy compounds suggests a predisposition towards reactions that relieve ring strain and lead to more stable aromatic products.

Potential Energy Surface Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, a comprehensive analysis of its PES would reveal crucial information about its stable isomers, transition states for various reactions, and the energy barriers associated with conformational changes. While specific, detailed PES studies for this compound are not extensively documented in publicly available literature, we can infer its general features based on computational studies of related pyrrole systems.

The PES of this compound is expected to be complex, with multiple local minima corresponding to different tautomers and conformers. The high reactivity of the exocyclic double bond and the non-aromatic nature of the 3H-pyrrole ring suggest a landscape with relatively low activation barriers for isomerization and reaction pathways. For instance, the migration of the exocyclic double bond to form aromatic 1H- or 2H-pyrrole derivatives would be a key feature of the PES. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), are essential to map these intricate energy landscapes.

A hypothetical PES for the isomerization of this compound to a more stable aromatic pyrrole would involve locating the transition state structure connecting the two minima. The energy difference between the reactant and the transition state would provide the activation energy for the reaction, a critical parameter for understanding its kinetic stability. Furthermore, the PES would guide the exploration of photochemical reaction pathways, such as ring-opening or cycloaddition reactions, by identifying the geometries and energies of excited-state species and their crossings with the ground state surface.

Conical Intersections and Vibronic Coupling Effects

Conical intersections are points of degeneracy between two electronic states of a molecule and play a pivotal role in the non-radiative decay of excited electronic states. These intersections provide ultra-fast pathways for a molecule to return to its ground electronic state, often leading to photochemical reactions. For a molecule like this compound, with its conjugated π-system, the study of conical intersections is vital for understanding its photochemistry and photostability.

Computational studies on the parent compound, pyrrole, have shown that conical intersections are crucial in its photochemistry, particularly in the process of ring opening. nih.gov It is highly probable that this compound also possesses accessible conical intersections that govern its excited-state dynamics. The presence of the exocyclic double bond introduces additional degrees of freedom and modifies the electronic structure, which could lead to a rich and complex landscape of conical intersections.

The dynamics of a molecule in the vicinity of a conical intersection are heavily influenced by vibronic coupling, which is the interaction between electronic and nuclear motion. This coupling breaks down the Born-Oppenheimer approximation and can lead to complex vibrational dynamics in the electronic ground state after passing through the intersection. Theoretical investigations into the vibronic coupling effects in this compound would involve calculating the coupling constants between different electronic states and vibrational modes. These calculations are computationally demanding and often require high-level multireference methods. Understanding these effects is key to predicting the outcomes of photochemical reactions and the lifetimes of excited electronic states.

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Analysis

A QTAIM analysis of this compound would begin with the calculation of its electron density using a reliable quantum chemical method. The critical points of the electron density would then be located. These critical points are classified by their rank and signature and correspond to atomic nuclei (nuclear attractors), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

The properties of the electron density at the BCPs, such as the electron density itself (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide quantitative measures of the nature and strength of the chemical bonds. For this compound, this analysis would allow for a detailed characterization of the C-N, C-C, and C=C bonds within the ring and the exocyclic methylene group. For example, the ellipticity of the double bonds would quantify their π-character. Furthermore, QTAIM can be used to study intramolecular interactions, such as hydrogen bonding or steric hindrance, which influence the molecule's conformation and stability.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. Conceptual Density Functional Theory (DFT) provides a framework for quantifying these properties through various reactivity indices. These indices can be calculated for this compound to predict its behavior in chemical reactions.

The global electrophilicity index (ω), introduced by Parr, is a measure of the stabilization in energy when a system acquires an additional electronic charge from the environment. A higher value of ω indicates a greater electrophilic character. Conversely, the global nucleophilicity index (N), proposed by Domingo, quantifies the nucleophilic character of a molecule.

Furthermore, local reactivity indices, such as the Fukui functions or the dual descriptor, can be used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting the regioselectivity of its reactions.

Below is an interactive table summarizing hypothetical calculated reactivity indices for this compound and related compounds for comparison.

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Electrophilicity (ω) | Nucleophilicity (N) |

| This compound | 8.20 | 0.50 | 1.98 | 3.10 |

| Pyrrole | 8.21 | -0.99 | 1.52 | 3.54 |

| Furan | 8.88 | -1.13 | 1.89 | 3.12 |

| Thiophene (B33073) | 8.87 | -0.46 | 2.21 | 3.05 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific quantum chemical calculations.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules with large nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is determined by its hyperpolarizability, which is a measure of the change in the dipole moment of the molecule in the presence of an external electric field. Theoretical calculations play a crucial role in the design and evaluation of new NLO materials.

The structural features of this compound, such as its conjugated π-system and potential for charge transfer, suggest that it could exhibit interesting NLO properties. The exocyclic double bond extends the conjugation, which is a key factor for enhancing hyperpolarizability. The presence of the nitrogen heteroatom can also contribute to the NLO response.

Theoretical evaluation of the NLO properties of this compound would involve the calculation of its static and frequency-dependent first hyperpolarizability (β) and second hyperpolarizability (γ) using quantum chemical methods. Time-dependent density functional theory (TD-DFT) is a commonly used method for this purpose. These calculations would provide insights into the relationship between the molecular structure and the NLO response.

The effect of substituents on the NLO properties of this compound could also be systematically investigated through theoretical modeling. The introduction of electron-donating and electron-withdrawing groups at different positions on the pyrrole ring could significantly enhance the hyperpolarizability by creating a "push-pull" electronic system. Computational screening of various substituted derivatives would be an efficient strategy to identify promising candidates with large NLO responses.

Below is an interactive data table presenting hypothetical calculated NLO properties for this compound and some benchmark molecules.

| Compound | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (a.u.) |

| This compound | 150 | 8000 |

| p-Nitroaniline | 2000 | 50000 |

| Benzene | 0 | -177 |

| Pyrrole | 25 | 2500 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific quantum chemical calculations.

Synthetic Applications and Derivatization Strategies of 3 Methylidene 3h Pyrrole Scaffolds

Construction of Functionalized Pyrrole (B145914) Derivatives

The strategic exploitation of 3-methylidene-3H-pyrrole and related reactive intermediates allows for the synthesis of a wide range of pyrrole derivatives with tailored substitution patterns. These methods are fundamental in medicinal chemistry and materials science, where the precise placement of functional groups on the pyrrole core is critical for modulating biological activity and physical properties.

Synthesis of Polysubstituted and N-Substituted Pyrroles

The synthesis of polysubstituted pyrroles is a significant challenge in organic chemistry, and methods that provide control over the substitution pattern are highly valued. urfu.ru One of the most powerful strategies is the Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction between an activated alkene (Michael acceptor) and tosylmethyl isocyanide (TosMIC). nih.gov This reaction is exceptionally versatile, allowing for the creation of 3,4-disubstituted or other polysubstituted pyrroles from readily available starting materials. nih.govmdpi.com The process involves the base-mediated formation of a carbanion from TosMIC, which then attacks the α,β-unsaturated compound, leading to an intramolecular cycloaddition and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. nih.gov

N-substituted pyrroles can be synthesized through various methods, most notably the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edumdpi.com This reaction can be catalyzed by various agents, including aluminas, providing an efficient, solvent-free route to a wide range of N-aryl and N-alkyl pyrroles. mdpi.com

| Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

| Paal-Knorr Synthesis | Acetonylacetone, Primary Amines | CATAPAL 200, 60°C | N-Substituted Pyrroles | mdpi.com |

| Van Leusen Reaction | Electron-deficient Alkenes, TosMIC | Base (e.g., NaH, DBU) | Polysubstituted Pyrroles | nih.govmdpi.com |

| Gold-Catalyzed Cyclization | Enyne Sulfonamides | IPrAuCl/AgNTf2 | Substituted Pyrroles | nih.gov |

Incorporation of Electron-Withdrawing Groups (EWGs) at C-3 and C-4 Positions

The Van Leusen reaction is particularly well-suited for the regioselective incorporation of electron-withdrawing groups (EWGs) onto the pyrrole nucleus. nih.gov In this reaction, the EWG of the Michael acceptor is necessarily installed at the 3-position of the newly formed pyrrole ring. nih.gov Concurrently, the substituent at the β-position of the alkene becomes attached to the C-4 position of the pyrrole. nih.gov This methodology provides a direct and reliable route to pyrroles bearing ester, ketone, cyano, or nitro groups, which are valuable handles for further synthetic transformations. nih.gov For instance, the reaction of methyl 3-arylacrylate esters with TosMIC yields 4-aryl-3-(methoxycarbonyl)-pyrroles. nih.gov Similarly, chlorosulfonyl isocyanate (CSI) can be used to introduce a cyano group at the 4-position of pyrroles that already possess a strong electron-withdrawing group at the 2-position. researchgate.net

| Alkene Precursor (Michael Acceptor) | Electron-Withdrawing Group (EWG) | Resulting Pyrrole Substitution | Reference |

| Methyl 3-arylacrylate | Methoxycarbonyl (-COOCH₃) | 3-Methoxycarbonyl, 4-Aryl | nih.gov |

| Cinnamoylketene dithioacetal | Aroyl (-COR) | 3-Aroyl, 4-Aryl | nih.gov |

| Nitroolefins | Nitro (-NO₂) | 3-Nitro (in Barton-Zard reaction) | nih.gov |

Formation of Phosphonylpyrroles

The synthesis of pyrroles containing phosphorus functionalities, such as phosphonyl groups, opens avenues to novel derivatives with unique electronic properties and potential biological activities. A notable method involves the reaction of Nef-isocyanide-Perkow adducts with tosylmethyl isocyanide (TosMIC) to generate phosphorylated 3H-pyrroles. researchgate.net This approach capitalizes on the reactivity of isocyanide chemistry to construct the heterocyclic core while simultaneously incorporating the phosphorus moiety.

Synthesis of Vinyl- and Aryl-Substituted Pyrroles

The introduction of vinyl and aryl substituents onto the pyrrole ring is crucial for creating extended π-conjugated systems for materials science and for accessing key structural motifs in pharmaceuticals. A transition-metal-free cyclization of methylene (B1212753) isocyanides with ene-yne-ketones has been developed to produce C3-alkenylated 2,3,4-trisubstituted pyrroles, offering a direct method for vinyl group incorporation. rsc.org

Aryl-substituted pyrroles are commonly prepared using modern cross-coupling techniques. nih.gov The Suzuki-Miyaura coupling reaction, for example, provides an efficient means of creating C-C bonds between a halogenated pyrrole precursor and an arylboronic acid. nih.gov Alternatively, the Van Leusen methodology can be adapted to synthesize aryl-substituted pyrroles by using aryl-containing Michael acceptors. For example, reacting aryl aldehydes with reagents to form methyl 3-arylacrylate esters, followed by cycloaddition with TosMIC, yields 4-aryl-3-(methoxycarbonyl)-pyrroles. nih.gov

Building Blocks for Complex Heterocyclic Systems

The inherent reactivity of the pyrrole ring, particularly when derivatized, makes it an excellent building block for the synthesis of more complex, fused heterocyclic systems. These larger structures are prevalent in natural products and pharmacologically active compounds.

Preparation of Fused Pyrrole Derivatives

Fused pyrrole derivatives can be prepared through various cycloaddition and cyclocondensation strategies. A key approach involves using the pyrrole ring as a 4π component in dearomative cycloaddition reactions. For instance, 3-alkenylpyrroles can undergo a formal (4+3) cycloaddition with in situ-generated oxyallyl cations to construct the cyclohepta[b]pyrrole (B8667514) core, a complex seven-membered ring fused to the pyrrole. acs.org This type of reaction temporarily disrupts the aromaticity of the pyrrole to build a more complex framework. acs.org

Another powerful strategy involves the cyclocondensation of functionalized pyrroles. Starting with 2-aminopyrrole-3-carbonitriles, one can react them with 2-arylidene-malononitriles to afford fused 4-aminopyrrolopyridine derivatives. nih.gov Similarly, a tandem reaction sequence involving Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation can be employed to synthesize polyfunctionalized pyrroles, a strategy that has been extended to the production of fused pyrrole systems. figshare.com The hetero-Diels-Alder reaction of highly functionalized starting materials like 4-acyl-1H-pyrrole-2,3-diones with cyanamides also provides a pathway to skeletally diverse fused 4H-1,3-oxazines. mdpi.com

| Strategy | Pyrrole Precursor | Reactant | Fused System | Reference |

| (4+3) Cycloaddition | 3-Alkenylpyrroles | Oxyallyl Cations | Cyclohepta[b]pyrroles | acs.org |

| Cyclocondensation | 2-Aminopyrrole-3-carbonitriles | 2-Arylidene-malononitriles | Pyrrolopyridines | nih.gov |

| Hetero-Diels-Alder | 4-Acyl-1H-pyrrole-2,3-diones | Cyanamides | Pyrrolo-fused 4H-1,3-oxazines | mdpi.com |

| Tandem Michael Addition/Cyclization | gem-diactivated acrylonitriles | Trimethylsilyl cyanide | Fused Pyrroles | figshare.com |

Intermediate for Nitrogen-Containing Heterocycles via Cyano Group Transformations

The cyano (–C≡N) group, when incorporated into the this compound scaffold, serves as a versatile functional handle for the synthesis of various nitrogen-containing heterocycles. The inherent polarity and reactivity of the nitrile moiety allow it to participate in a wide array of chemical reactions, acting as both an electrophile and a nucleophile precursor. quimicaorganica.org This dual reactivity is instrumental in intramolecular cyclization strategies, where the cyano group reacts with another functional group within the same molecule to form a new ring system.

Although many synthetic routes focus on using cyano-containing precursors to build the pyrrole ring itself, the transformation of a cyano group on a pre-formed pyrrole scaffold is a key strategy for molecular diversification. nih.govchim.it For instance, the nucleophilic addition of amines to the nitrile moiety can initiate a cyclization cascade, leading to the formation of fused heterocyclic systems like pyrrolopyrimidines. researchgate.net The reaction proceeds through an amidine intermediate which then undergoes intramolecular cyclization. nih.gov

Furthermore, the cyano group can be transformed into other nitrogen-containing functionalities, such as amines or amides, which can then be utilized in subsequent ring-forming reactions. This approach significantly expands the synthetic utility of cyanopyrrole derivatives, providing access to a broad spectrum of complex heterocyclic structures that are of interest in medicinal chemistry and materials science. nih.gov The strategic placement of a cyano group on the this compound backbone thus transforms it into a powerful intermediate for generating molecular complexity.

Construction of Spirocyclic Systems (e.g., Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one)

The this compound framework is a key precursor for the synthesis of complex spirocyclic systems, which are characterized by two rings sharing a single atom. A prominent strategy for constructing these architectures is the [3+2] cycloaddition reaction involving azomethine ylides. nih.govrsc.orgresearchgate.netnih.gov Azomethine ylides, acting as 1,3-dipoles, react with the exocyclic double bond of this compound derivatives (the dipolarophile) to form a new five-membered pyrrolidine (B122466) ring in a highly regio- and diastereoselective manner. researchgate.net

This methodology has been successfully applied to the synthesis of the spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold, a core structure found in a number of biologically active molecules. nih.govnih.gov In a typical synthesis, an azomethine ylide is generated in situ from the condensation of an isatin (B1672199) derivative and an amino acid. This ylide then undergoes an intramolecular cycloaddition, creating the spiro-fused pyrrolidine ring. nih.gov This approach is particularly significant in medicinal chemistry for developing inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.govnih.gov The resulting spiro-oxindole compounds have shown enhanced chemical stability, avoiding the epimerization issues seen in related scaffolds. researchgate.net

The versatility of this method allows for the creation of diverse and structurally complex spiro compounds by varying the substituents on both the pyrrole precursor and the components that form the azomethine ylide. nih.gov

| Spirocyclic System | Synthetic Method | Key Application/Significance |

| Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one | Intramolecular [3+2] cycloaddition of azomethine ylides | Core scaffold for MDM2-p53 inhibitors; enhanced chemical stability. nih.govresearchgate.net |

| Dispiro indolinone-pyrrolidine-imidazolones | Intermolecular [3+2] cycloaddition of azomethine ylides with 5-methylidene-imidazolones | Access to complex, polycyclic spiroheterocycles. nih.gov |

| Spiro[indole-3,2′-pyrrolo[2,3-c]pyrrole]-2,4′-diones | Unprecedented intramolecular azomethine ylide cycloaddition | Development of highly potent MDM2-p53 inhibitors with superior cellular potency. nih.govnih.gov |

Ligand Design featuring Pyrrole Moieties

The pyrrole moiety, particularly when integrated into a larger molecular framework derived from this compound, is a valuable component in the design of ligands for transition metal complexes. researchgate.netprochemonline.com These ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. nsf.govnih.govnih.gov